molecular formula C12H14BrNO2 B1375971 4-Bromo-n,n-diethyl-2-formylbenzamide CAS No. 918811-37-7

4-Bromo-n,n-diethyl-2-formylbenzamide

Cat. No.: B1375971
CAS No.: 918811-37-7
M. Wt: 284.15 g/mol
InChI Key: YHDIJEHNKGIQEQ-UHFFFAOYSA-N
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Description

4-Bromo-n,n-diethyl-2-formylbenzamide is a chemical compound belonging to the class of benzamides. It is characterized by its white crystalline powder form and solubility in organic solvents. This compound has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-n,n-diethyl-2-formylbenzamide typically involves the bromination of n,n-diethyl-2-formylbenzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-n,n-diethyl-2-formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 4-Bromo-n,n-diethyl-2-carboxybenzamide.

    Reduction: 4-Bromo-n,n-diethyl-2-hydroxybenzamide.

    Substitution: 4-Methoxy-n,n-diethyl-2-formylbenzamide or 4-Cyano-n,n-diethyl-2-formylbenzamide.

Scientific Research Applications

4-Bromo-n,n-diethyl-2-formylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-n,n-diethyl-2-formylbenzamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

4-Bromo-n,n-diethyl-2-formylbenzamide can be compared with other similar compounds such as:

  • 4-Bromo-n,n-dimethyl-2-formylbenzamide
  • 4-Bromo-n,n-diethyl-2-carboxybenzamide
  • 4-Bromo-n,n-diethyl-2-hydroxybenzamide

Uniqueness: The presence of the diethyl groups and the formyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds

Properties

IUPAC Name

4-bromo-N,N-diethyl-2-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-14(4-2)12(16)11-6-5-10(13)7-9(11)8-15/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDIJEHNKGIQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20845137
Record name 4-Bromo-N,N-diethyl-2-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20845137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918811-37-7
Record name 4-Bromo-N,N-diethyl-2-formylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20845137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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